molecular formula C18H28O2 B1262329 17beta-Hydroxy-5beta-estran-3-one

17beta-Hydroxy-5beta-estran-3-one

Cat. No.: B1262329
M. Wt: 276.4 g/mol
InChI Key: RHVBIEJVJWNXBU-XZVKZCCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-5beta-estran-3-one, also known as (5beta, 17beta)-17-hydroxyestran-3-one or 17b-hydroxy-19-nor-5b-androstan-3-one, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from 5beta-estrane.
This compound is a C18 steroid with 5beta-configuration formed from nandrolone by reduction across the C4-C5 double bond. It has a role as a human metabolite. It is a 17beta-hydroxy steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-estrane.

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(5R,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13+,14-,15-,16+,17+,18+/m1/s1

InChI Key

RHVBIEJVJWNXBU-XZVKZCCLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@H]3CCC(=O)C4

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4

Origin of Product

United States

Scientific Research Applications

Endocrinology and Hormonal Studies

The compound is primarily studied for its role in androgenic activity. It has been investigated for its effects on androgen receptors and its potential therapeutic applications in treating hormonal imbalances. Research indicates that its interaction with androgen receptors can influence various physiological processes, including muscle growth and fat distribution .

Cancer Research

Recent studies have highlighted the significance of lipid metabolism in cancer progression, particularly in hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA). The metabolic pathways involving glycerophospholipids have been linked to tumor growth, suggesting that compounds like this compound may play a role in modulating these pathways .

Table 1: Key Metabolites Associated with Cancer Progression

MetaboliteRole in Cancer Metabolism
PhosphatidylcholineMembrane synthesis and signaling
LysophosphatidylcholineCell proliferation and survival
This compoundPotential modulator of androgen receptor activity

Sports Medicine and Anti-Doping

In sports medicine, this compound has been scrutinized due to its anabolic properties. It is a metabolite of nandrolone, which is banned in competitive sports. Studies have focused on its detection methods in urine samples to prevent doping violations .

Case Study: Detection of Anabolic Steroids
A comprehensive analysis was conducted using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). This method successfully identified and quantified levels of this compound in athletes' urine samples, providing a reliable approach for anti-doping tests .

Pharmacological Investigations

Pharmacologically, this compound has been explored for its potential therapeutic effects on conditions such as osteoporosis and muscle wasting diseases. Its ability to influence muscle mass gain makes it a candidate for further clinical studies aimed at improving muscle health in aging populations .

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic and analytical data for 17β-Hydroxy-5β-estran-3-one?

  • Answer : Adhere to Beilstein Journal guidelines: report NMR shifts (δ ppm), coupling constants (Hz), and HRMS spectra in supporting information. For crystallography, deposit .cif files in the Crystallography Open Database (COD). Raw LC-MS/MS data should include retention times, collision energies, and ion chromatograms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17beta-Hydroxy-5beta-estran-3-one
Reactant of Route 2
17beta-Hydroxy-5beta-estran-3-one

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